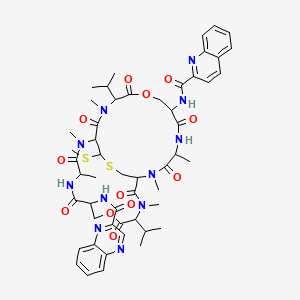1QN-Echinomycin
CAS No.: 77195-99-4
Cat. No.: VC1646123
Molecular Formula: C52H65N11O12S2
Molecular Weight: 1100.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 77195-99-4 |
|---|---|
| Molecular Formula | C52H65N11O12S2 |
| Molecular Weight | 1100.3 g/mol |
| IUPAC Name | N-[2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide |
| Standard InChI | InChI=1S/C52H65N11O12S2/c1-26(2)39-50(72)74-24-37(59-43(65)35-22-53-32-18-14-15-19-33(32)57-35)45(67)55-29(6)47(69)63(10)41-49(71)62(9)40(27(3)4)51(73)75-23-36(58-42(64)34-21-20-30-16-12-13-17-31(30)56-34)44(66)54-28(5)46(68)60(7)38(48(70)61(39)8)25-77-52(41)76-11/h12-22,26-29,36-41,52H,23-25H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65) |
| Standard InChI Key | ITWKZNYKGRGXPU-UHFFFAOYSA-N |
| SMILES | CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4C=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
| Canonical SMILES | CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4C=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
Introduction
Structural Characteristics and Chemical Properties
Molecular Composition and Structure
1QN-Echinomycin is characterized by a partial modification of the parent compound echinomycin, where one of the two quinoxaline chromophores has been replaced with a quinoline ring while maintaining the cyclic depsipeptide backbone structure . This structural modification creates an asymmetric molecule with distinctive binding properties. The compound is formally identified with CAS Registry Number 77195-99-4, has a molecular formula of C52H65N11O12S2, and a molecular weight of 1100.269 daltons .
The nomenclature "1QN" specifically indicates that one chromophore is the natural quinoxaline-2-carboxyl moiety while the other has been replaced with a quinoline structure . This replacement alters the electronic distribution and steric properties of the molecule, affecting its interaction with DNA and potentially its biological activity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy has played a crucial role in distinguishing 1QN-Echinomycin from related compounds. In particular, NMR studies have been instrumental in differentiating between the various analogues created through chromophore substitutions. Due to the asymmetry of the quinomycin cross-bridge, compounds containing one substituted chromophore and one quinoxaline (where Ar1≠Ar2) create distinct spectroscopic signatures that allow for their characterization despite challenges in separation by High-Performance Liquid Chromatography (HPLC) .
Comparison with Related Compounds
Table 1: Structural Comparison of Echinomycin and 1QN-Echinomycin
| Property | Echinomycin | 1QN-Echinomycin |
|---|---|---|
| Chromophores | Two quinoxaline rings | One quinoxaline, one quinoline ring |
| Molecular Formula | C51H64N12O12S2 | C52H65N11O12S2 |
| Molecular Weight | ~1101 Da | 1100.269 Da |
| Structure | Symmetrical | Asymmetrical |
| CAS Number | 512-64-1 | 77195-99-4 |
DNA Binding Properties and Mechanisms
Intercalation Mechanism
1QN-Echinomycin functions as a bifunctional intercalator, inserting both its quinoxaline and quinoline chromophores between adjacent base pairs in the DNA double helix . This intercalation mechanism causes significant alterations to DNA structure, including unwinding of the helix and extension of its length. Specifically, the unwinding angle of 1QN at I0.01 (a measure of drug concentration relative to DNA concentration) is approximately twice that of ethidium bromide, a well-characterized monofunctional intercalator .
When binding to DNA, 1QN-Echinomycin produces changes in the viscosity of sonicated rod-like DNA fragments that correspond to double the helix extension found with ethidium . This observation further supports the bifunctional intercalation model, wherein both aromatic ring systems insert between different base pairs.
One of the most notable characteristics of 1QN-Echinomycin is its distinct preference for certain DNA sequences. Like the parent compound echinomycin, 1QN exhibits a broad preference for DNA rich in guanine and cytosine (G+C) content . Experimental binding studies have shown that 1QN binds most tightly to Micrococcus lysodeikticus DNA, which has a high G+C content .
| Property | 1QN | 2QN |
|---|---|---|
| Helix Unwinding | ~2× ethidium | ~1× ethidium |
| DNA Preference | G+C rich DNA | No marked G+C preference |
| Strongest Natural DNA Binding | Micrococcus lysodeikticus DNA | Escherichia coli DNA |
| Synthetic DNA Preference | poly(dG-dC) over poly(dA-dT) (~11-fold) | poly(dA-dT) slightly over poly(dG-dC) |
| Intercalation Mode | Bifunctional | Bifunctional |
Experimental Methods for Characterizing 1QN-Echinomycin
Supercoiling Analysis
The effects of 1QN-Echinomycin on DNA structure have been assessed using supercoiling analysis. When applied to closed circular duplex DNA from bacteriophage PM2, 1QN removes and reverses supercoiling in a manner characteristic of intercalating drugs . This technique provides valuable information about the compound's interaction with DNA topology and its potential effects on DNA-dependent processes.
Binding Affinity Measurements
Two primary methods have been employed to determine the binding affinities of 1QN to various DNA species:
-
Solvent-partition analysis: This technique has been used to generate binding curves for 1QN interaction with synthetic and naturally occurring nucleic acids .
-
Viscometric measurements: Changes in the viscosity of DNA solutions upon binding of 1QN have provided insights into the structural changes induced by intercalation .
1QN-Echinomycin represents an important modification of the natural product echinomycin, with distinctive properties that expand our understanding of DNA-binding agents. Its asymmetric structure, with one quinoxaline and one quinoline chromophore, creates unique DNA binding characteristics, particularly its strong preference for G+C-rich DNA sequences and its potent bifunctional intercalation mechanism.
Future research directions may include:
-
More detailed investigations of the biological activity of 1QN-Echinomycin, particularly its potential antimicrobial and anticancer properties.
-
Structural studies using X-ray crystallography or cryo-electron microscopy to precisely determine the three-dimensional interaction between 1QN and its DNA targets.
-
Development of additional analogues that might further optimize desired properties such as sequence selectivity or biological activity.
-
Exploration of potential applications in molecular biology as a tool for studying DNA-dependent processes or as a therapeutic agent targeting specific DNA sequences.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume